molecular formula C13H16BrNO B13492820 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine

1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine

Cat. No.: B13492820
M. Wt: 282.18 g/mol
InChI Key: ROVRYUONZNEBBO-UHFFFAOYSA-N
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Description

1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine is an organic compound with the molecular formula C13H16BrNO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine typically involves the following steps:

    Alkylation: The attachment of a butyl group to the benzofuran ring.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes, including large-scale bromination, alkylation, and amination reactions. These processes are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Bromo-5-methylbenzofuran-2-yl)butan-1-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

1-(7-bromo-5-methyl-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C13H16BrNO/c1-3-4-11(15)12-7-9-5-8(2)6-10(14)13(9)16-12/h5-7,11H,3-4,15H2,1-2H3

InChI Key

ROVRYUONZNEBBO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(O1)C(=CC(=C2)C)Br)N

Origin of Product

United States

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